molecular formula C26H34O11 B13422948 (2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13422948
M. Wt: 522.5 g/mol
InChI Key: VTKHRLZMWODHJA-QMYUBYRNSA-N
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Description

The compound “(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound features a benzofuran moiety linked to a sugar-like structure, making it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The benzofuran moiety can be synthesized through cyclization reactions, while the sugar-like structure can be derived from carbohydrate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The benzofuran moiety can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in the presence of suitable nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield aldehydes or ketones, while reduction of the benzofuran moiety would yield dihydrobenzofuran derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

Biology

Due to its structural complexity and functional groups, this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme, or it could modulate receptor activity by binding to receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can impart unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to these structural differences.

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24-,26+/m0/s1

InChI Key

VTKHRLZMWODHJA-QMYUBYRNSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

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